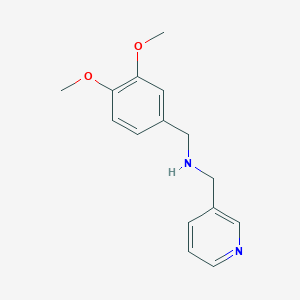

(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Description

(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a benzyl group substituted with two methoxy groups at the 3- and 4-positions, linked to a pyridin-3-ylmethyl moiety. This structure combines aromatic and heterocyclic components, making it a candidate for pharmacological studies, particularly in receptor-targeted applications.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-6-5-12(8-15(14)19-2)9-17-11-13-4-3-7-16-10-13/h3-8,10,17H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCPBLWFLZVXFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:

Formation of the Benzyl Intermediate: The reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions can yield the benzyl intermediate.

Coupling with Pyridine Derivative: The benzyl intermediate is then coupled with a pyridine derivative, such as pyridin-3-ylmethylamine, using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The methoxy groups on the benzyl ring can undergo oxidation to form corresponding quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

Recent studies have demonstrated the compound's diverse biological activities, particularly in the following areas:

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Research indicates that derivatives of pyridine compounds exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The structure of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine suggests potential dual activity against these enzymes, similar to other benzyl pyridinium derivatives studied for their anti-cholinesterase properties .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies show that related compounds with similar structures exhibit potent antibacterial effects against strains like Staphylococcus aureus and antifungal activities against Candida albicans. The presence of the dimethoxy group enhances the overall activity, making it a candidate for further development as an antimicrobial agent .

Corrosion Inhibition

Interestingly, this compound has been investigated for its corrosion inhibition capabilities. Research into thiosemicarbazone derivatives has shown that compounds with similar structural features can effectively inhibit corrosion in acidic environments, suggesting potential applications in industrial settings where metal protection is critical .

Case Study 1: Cholinesterase Inhibition

A study synthesized various pyridine derivatives and assessed their AChE and BuChE inhibitory activities using Ellman's method. Among these compounds, those structurally similar to this compound demonstrated promising results with IC50 values indicating strong inhibitory potential. This suggests that further exploration of this compound could lead to new treatments for Alzheimer's disease .

Case Study 2: Antimicrobial Evaluation

In a series of experiments focusing on antimicrobial activity, derivatives of this compound were tested against various pathogens. The results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may enhance its binding affinity and specificity towards these targets, thereby modulating their activity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

(a) (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

- Structural Difference : Methoxy groups at 2- and 3-positions on the benzyl ring instead of 3- and 4-positions.

- Impact : Altered electronic environment due to proximity of methoxy groups. The 2,3-substitution may sterically hinder interactions with planar receptors compared to the 3,4-isomer .

- Synthesis : Similar reductive amination pathways but distinct regioselectivity challenges during methoxy group introduction.

(b) (3-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

- Structural Difference : Single methoxy group at the 3-position on the benzyl ring.

- Molecular Weight : 228.30 g/mol (vs. 273.34 g/mol for the target compound if assuming similar substitution).

(c) Diaveridine Hydrochloride (2,4-Diamino-5-(3,4-dimethoxy-benzyl)pyrimidine hydrochloride)

- Structural Difference: Pyrimidine core instead of pyridine, with additional amino groups at 2- and 4-positions.

- Impact : Enhanced hydrogen-bonding capacity and antibacterial activity due to the pyrimidine scaffold, as seen in its use as a dihydrofolate reductase inhibitor .

Functional Group Variations

(a) N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine

- Structural Difference : Ethylamine backbone with a 4-fluorophenyl substituent.

- Molecular Weight : 289.34 g/mol.

(b) 2-(3,4-Dimethoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine

- Structural Difference : Pyrazole ring replaces pyridine, with a methyl group at position 3.

- Impact : The pyrazole’s dual nitrogen atoms may enhance coordination with metal ions or acidic residues in enzymes, broadening therapeutic applications .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|

| Target Compound | ~273.34 | 3,4-Dimethoxybenzyl, Pyridine | 2.5 | <1 (DCM soluble) |

| (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | 273.34 | 2,3-Dimethoxybenzyl, Pyridine | 2.3 | <1 |

| Diaveridine Hydrochloride | 331.21 | Pyrimidine, Diamino | 1.8 | >10 (aqueous) |

| N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine | 289.34 | Fluorophenyl, Ethylamine | 3.1 | <0.5 |

Biological Activity

(3,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzyl group with two methoxy substituents and a pyridine moiety. The synthesis typically involves nucleophilic substitution reactions, where the appropriate benzyl chloride reacts with pyridin-3-ylmethylamine under basic conditions. This method is efficient for producing high yields of the compound, which can be further modified for various applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound acts as a probe for studying enzyme interactions and receptor binding. Its mechanism may involve:

- Enzyme Inhibition : It can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurochemical pathways.

- Receptor Modulation : The compound may modulate the activity of various receptors involved in neurotransmission and other physiological processes.

Antitumor Activity

Research has demonstrated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives with similar structural features display significant cytotoxicity against various cancer cell lines. The mean GI50 values for these compounds suggest they are more potent than established chemotherapeutic agents like 5-fluorouracil (5-FU) .

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of related compounds on AChE and BuChE. The most active derivative showed IC50 values of 5.90 μM and 6.76 μM for AChE and BuChE, respectively, indicating strong potential for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

- Antitumor Efficacy : A series of 3-benzyl-substituted quinazolinones were synthesized and tested for their antitumor activity. Compounds displayed mean GI50 values significantly lower than those of standard treatments .

- Neuroprotective Potential : Research on pyridine derivatives has highlighted their ability to inhibit cholinesterases, suggesting potential applications in neurodegenerative diseases .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.